Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate
Description
Properties
CAS No. |
919198-43-9 |
|---|---|
Molecular Formula |
C20H36O4 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate |
InChI |
InChI=1S/C20H36O4/c1-4-7-9-11-12-14-17(21)16-19(22)18(20(23)24-6-3)15-13-10-8-5-2/h16,18,22H,4-15H2,1-3H3 |
InChI Key |
MTCWIMFXEAURKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C=C(C(CCCCCC)C(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation for Enone Formation
The α,β-unsaturated ketone backbone is typically constructed via Claisen-Schmidt condensation . For example, the synthesis of (E)-1-[2-hydroxy-4,6-bis(methoxymethoxy)phenyl]-3-[3-methoxy-4-(methoxymethoxy)phenyl]prop-2-en-1-one involved base-catalyzed condensation between a benzaldehyde derivative and a ketone.
Proposed Route for Target Compound:
- Ketone precursor : 5-oxododecanoic acid ethyl ester.
- Aldehyde precursor : Hexanal (for hexyl incorporation).
- Base catalysis : NaOH/MeOH or micellar conditions (as in statin intermediate synthesis).
Reaction conditions (60% NaOH, methanol) facilitate enolate formation, followed by dehydration to yield the enone. Micellar aggregates (e.g., sodium dodecyl sulfate) enhance diastereomeric control during reduction steps.
Hydroxylation at C3
Selective introduction of the hydroxyl group at C3 requires stereocontrolled reduction of the α,β-unsaturated ketone.
Sodium Borohydride Reduction :
- NaBH₄ in aqueous micellar systems at 0–5°C achieves ≥80% diastereomeric excess (de) for statin intermediates.
- Solvent : Methanol or ethanol, with MgSO₄ for drying.
Mechanistic Insight :
The conjugated enone undergoes 1,4-addition, yielding a β-hydroxy ketone intermediate. Subsequent tautomerization stabilizes the hydroxyl group at C3.
Esterification and Side-Chain Incorporation
The hexyl chain at C2 is introduced early via alkylation or Grignard reactions .
Alkylation of Ethyl Acetoacetate :
- Ethyl acetoacetate reacts with hexyl bromide under basic conditions.
- Deprotonation : LDA or LiHMDS at -78°C.
- Quenching : Hydrolysis yields 2-hexyl-3-keto ester.
Challenges :
- Competing over-alkylation.
- Steric hindrance from the hexyl group.
Optimization and Green Chemistry
Solvent and Catalyst Selection
- Aprotic polar solvents : Acetone or dichloromethane for ketal formations.
- Catalysts : D-10-camphor sulfonic acid for acid-catalyzed reactions.
Eco-Friendly Innovations :
Diastereomeric Control
- Temperature modulation : Reactions at 0–5°C enhance de.
- Chiral auxiliaries : Tetra-n-butyl ammonium acetate for optical purity.
Analytical Characterization
Spectroscopic Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The keto group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of amides or other ester derivatives.
Scientific Research Applications
Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups play a crucial role in its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-hexyl-3-hydroxy-5-oxododec-3-enoate with three structurally related esters:
Key Observations :
- Reactivity: The hydroxyl and ketone groups in the target compound differentiate it from simpler esters like ethyl hex-5-enoate, which lacks these moieties .
- Branching vs. Linearity: Ethyl 2-isopropyl-5-methyl-3-oxohexanoate features branched alkyl groups, which may influence steric effects and solubility compared to the linear hexyl chain in the target compound.
Physicochemical Properties
- Stability: The conjugated enol-ketone system may confer tautomeric stability, as seen in similar enolic structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
